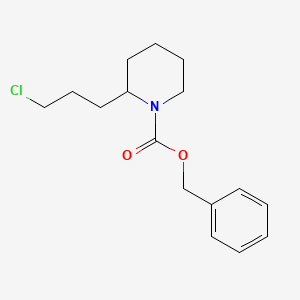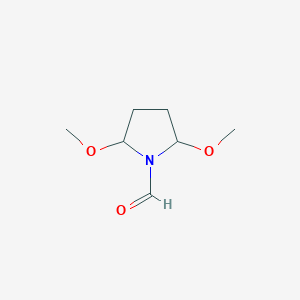![molecular formula C11H10N4O B13958723 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is a heterocyclic compound that combines the structural features of benzisoxazole and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized from salicylaldehyde and hydroxylamine-O-sulfonic acid under basic conditions.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Triazole Moiety: The triazole moiety is introduced through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:
Medicinal Chemistry: Used in the development of antipsychotic drugs, anticonvulsants, and anticancer agents.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Chemical Biology: Utilized in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzisoxazole core but lacks the triazole moiety.
Isoxazole: Similar heterocyclic structure but with different substitution patterns.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole with varying biological activities.
Uniqueness
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its combined structural features of benzisoxazole and triazole, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-methyl-3-(1,2,4-triazol-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C11H10N4O/c1-8-2-3-11-9(4-8)10(14-16-11)5-15-7-12-6-13-15/h2-4,6-7H,5H2,1H3 |
InChI Key |
MLDMTHWHUINSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)

![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)

![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)



![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)

